![molecular formula C6H5Br2N3 B2536619 6-Bromoimidazo[1,2-b]pyridazine;hydrobromide CAS No. 2253631-27-3](/img/structure/B2536619.png)

6-Bromoimidazo[1,2-b]pyridazine;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

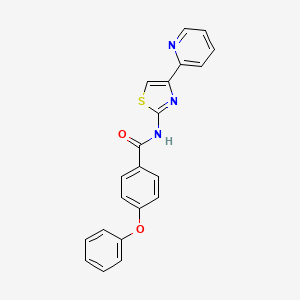

“6-Bromoimidazo[1,2-b]pyridazine;hydrobromide” is a chemical compound with the molecular formula C6H4BrN3 . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of “this compound” involves several steps. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines has been reported . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo .

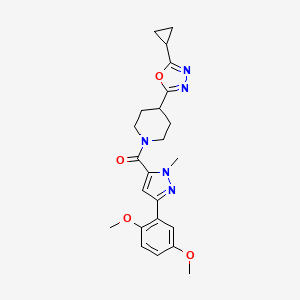

Molecular Structure Analysis

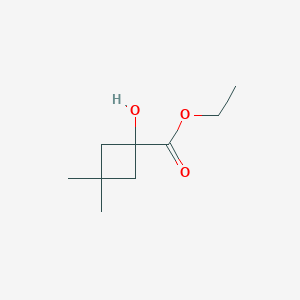

The molecular structure of “this compound” is characterized by a bromine atom attached to an imidazo[1,2-b]pyridazine ring . The average mass of the molecule is 198.020 Da and the monoisotopic mass is 196.958847 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.9±0.1 g/cm3, a molar refractivity of 42.7±0.5 cm3, and a polar surface area of 30 Å2 . The compound also has a polarizability of 16.9±0.5 10-24 cm3 and a molar volume of 104.7±7.0 cm3 .

Scientific Research Applications

Heterocyclic Compound Synthesis and Antiproliferative Applications

- Coumarin derivatives, including imidazo[1,2-a]pyrimidine and other related compounds, have been synthesized for their promising antitumor activities against liver carcinoma. Selected compounds demonstrated significant antiproliferative effects, highlighting the potential of similar structures for cancer treatment (Gomha, Zaki, & Abdelhamid, 2015).

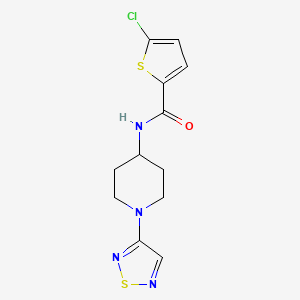

Antibacterial and Antimicrobial Applications

- Novel imidazo[1,2-a]pyridine derivatives incorporating various ring systems have been synthesized and evaluated for their antibacterial potency. Imidazopyridine-thiazole hybrids, in particular, showed remarkable antibacterial activities, suggesting their utility in developing new antimicrobial agents (Althagafi & Abdel‐Latif, 2021).

Antiviral Drug Discovery

- A review on antiviral drug discovery highlighted the development of compounds with the {5-[(4-bromophenylmethyl]-2-phenyl-5H-imidazo[4,5-c]pyridine} structure, indicating the exploration of similar imidazo[1,2-b]pyridazine derivatives for antiviral applications. These compounds form part of a broader strategy to address viral infections, including dengue fever and HIV (De Clercq, 2009).

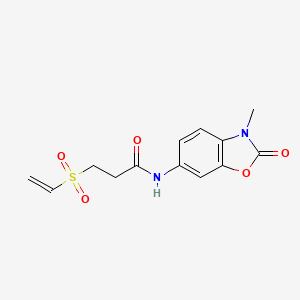

Synthesis Techniques and Environmental Considerations

- An efficient and green synthesis method for imidazo[1,2-a]pyridines/pyrazines/pyrimidines under microwave irradiation in water-isopropanol as a green solvent has been developed. This method emphasizes the environmental benefits and the potential for high-yield, eco-friendly synthesis of imidazo[1,2-b]pyridazine derivatives (Rao et al., 2018).

Safety and Hazards

properties

IUPAC Name |

6-bromoimidazo[1,2-b]pyridazine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3.BrH/c7-5-1-2-6-8-3-4-10(6)9-5;/h1-4H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUPIZONOCTFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)

![2-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2536542.png)

![methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2536545.png)

![3-Allyl-5-(4-methoxyphenyl)-2-sulfanylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2536554.png)

![N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2536555.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-ethyloxamide](/img/structure/B2536558.png)